molecular formula C25H47NO5 B13863204 O'-Ethyl-1-oxo-N-boc-D-erythro-sphingosine

O'-Ethyl-1-oxo-N-boc-D-erythro-sphingosine

Cat. No.: B13863204
M. Wt: 441.6 g/mol
InChI Key: DOSSJQDPJZANGH-QEBOURBOSA-N
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Description

O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine is a synthetic compound used as an intermediate in the synthesis of various bioactive molecules. It plays a crucial role in the regulation of nerve cells, protein kinase C activities, and hormone receptor functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and esterification processes.

Industrial Production Methods

Industrial production methods for O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for use in various applications.

Chemical Reactions Analysis

Types of Reactions

O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethyl ester group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine. These derivatives have unique properties and applications in different fields.

Scientific Research Applications

O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Plays a role in the regulation of nerve cells and protein kinase C activities.

    Industry: Used in the production of bioactive compounds and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine involves its interaction with specific molecular targets and pathways. It regulates protein kinase C activities and modulates hormone receptor functions, thereby influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    D-erythro-Sphingosine: A precursor to O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine with similar biological activities.

    β-Galactosyl-C18-ceramide: A galactosylceramide that plays a role in nerve cell regulation and protein kinase C activities.

Uniqueness

O’-Ethyl-1-oxo-N-boc-D-erythro-sphingosine is unique due to its specific structural modifications, which enhance its stability and reactivity. These modifications make it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

Molecular Formula

C25H47NO5

Molecular Weight

441.6 g/mol

IUPAC Name

ethyl (E,2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enoate

InChI

InChI=1S/C25H47NO5/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21(27)22(23(28)30-7-2)26-24(29)31-25(3,4)5/h19-22,27H,6-18H2,1-5H3,(H,26,29)/b20-19+/t21-,22-/m1/s1

InChI Key

DOSSJQDPJZANGH-QEBOURBOSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C(=O)OCC)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(C(=O)OCC)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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